3-(Thiomorpholin-4-ylmethyl)aniline
Overview
Description
3-(Thiomorpholin-4-ylmethyl)aniline is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.33 g/mol It is characterized by the presence of a thiomorpholine ring attached to a benzene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiomorpholin-4-ylmethyl)aniline typically involves the reaction of thiomorpholine with benzyl chloride under basic conditions to form the intermediate 3-(chloromethyl)thiomorpholine. This intermediate is then reacted with aniline to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholin-4-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
Scientific Research Applications
3-(Thiomorpholin-4-ylmethyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiomorpholin-4-ylmethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiomorpholine ring can form coordination complexes with metal ions, which can enhance its catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-ylmethyl)aniline: Similar structure but with an oxygen atom instead of sulfur in the ring.
3-(Piperidin-4-ylmethyl)aniline: Contains a piperidine ring instead of thiomorpholine.
3-(Pyrrolidin-4-ylmethyl)aniline: Features a pyrrolidine ring.
Uniqueness
3-(Thiomorpholin-4-ylmethyl)aniline is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. This sulfur atom can participate in various chemical reactions, making the compound versatile for different applications .
Properties
IUPAC Name |
3-(thiomorpholin-4-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTPFTCILWEGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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